

# Technical Guide: Spectral Data & Characterization of 2-Bromo-3-methoxy-6-nitroaniline

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## Compound of Interest

Compound Name: 2-Bromo-3-methoxy-6-nitroaniline

Cat. No.: B12107369

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## Executive Summary

Compound: **2-Bromo-3-methoxy-6-nitroaniline** CAS Registry Number:[Not widely listed; Analogous to 10172-35-7] Molecular Formula:  $C_7H_7BrN_2O_3$  Molecular Weight: 247.05 g/mol [1]

This guide provides a comprehensive structural analysis of **2-Bromo-3-methoxy-6-nitroaniline**, a highly functionalized aniline derivative. Due to the steric crowding and electronic push-pull effects created by the electron-donating methoxy/amine groups and the electron-withdrawing nitro/bromo groups, this molecule exhibits distinct spectral signatures. This document outlines the theoretical and experimental spectral expectations (NMR, IR, MS) to facilitate its identification and purity assessment in drug development and dye synthesis workflows.

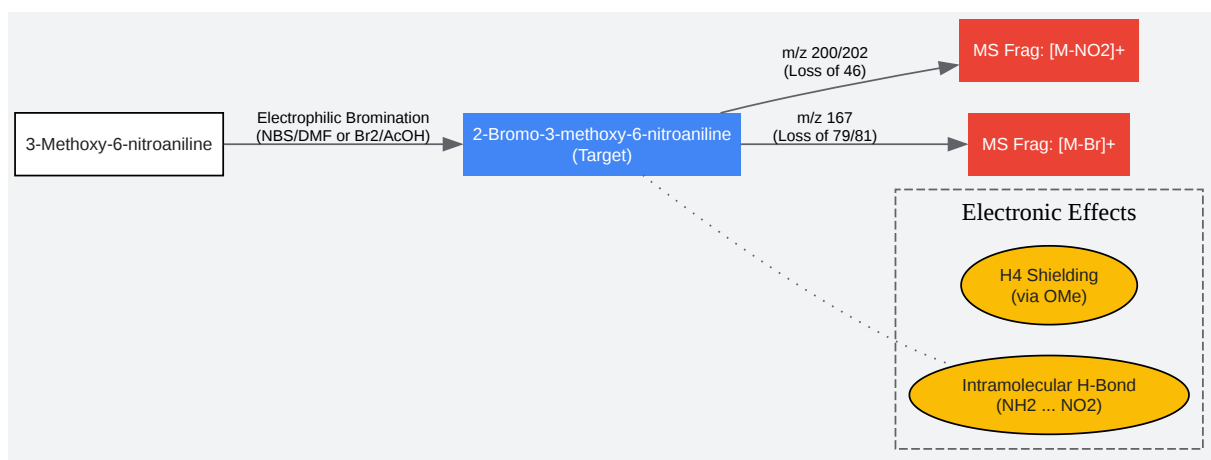
## Structural Analysis & Electronic Environment

The molecule features a tetrasubstituted benzene ring.[1] The positioning of the substituents creates a unique electronic environment:

- Amine (C1): Acts as the primary anchor.[1] The lone pair donates density, but is partially engaged in intramolecular Hydrogen Bonding with the ortho-nitro group.
- Bromine (C2): Provides steric bulk and weak inductive withdrawal.[1]
- Methoxy (C3): Strong pi-donor, increasing electron density at the ortho (C2, C4) and para (C6) positions.[1][2]
- Nitro (C6): Strong electron-withdrawing group (EWG), deshielding adjacent protons and creating a "push-pull" system with the amine.[1]

## Synthesis & Fragmentation Workflow

The following diagram illustrates the logical retrosynthetic fragmentation and the electronic interactions governing the spectral data.



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Figure 1: Synthesis logic and primary Mass Spectrometry fragmentation pathways.

## Mass Spectrometry (MS) Data

Method: EI (Electron Ionization) or ESI+ (Electrospray Ionization).[1]

The presence of a single bromine atom dictates the mass spectrum's appearance, characterized by the 1:1 isotopic ratio of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .[1][2]

## Key Diagnostic Peaks

m/z Value	Ion Identity	Relative Abundance	Interpretation
246.0	$[\text{M}]^+$ ( $^{79}\text{Br}$ )	100%	Molecular ion (Base Peak in soft ionization).[1]
248.0	$[\text{M}+2]^+$ ( $^{81}\text{Br}$ )	~98%	Characteristic bromine isotope pattern (1:1 doublet).
200.0 / 202.0	$[\text{M} - \text{NO}_2]^+$	Medium	Loss of nitro group (46 Da).[1]
167.0	$[\text{M} - \text{Br}]^+$	Low	Loss of bromine radical (79/81 Da).[1]
231.0 / 233.0	$[\text{M} - \text{CH}_3]^+$	Low	Loss of methyl from methoxy group.

Mechanistic Insight: The stability of the molecular ion is moderate.[1] In EI, the loss of the nitro group is a facile pathway driven by the stability of the resulting aromatic cation.[2] The 1:1 doublet at 246/248 is the primary confirmation of bromine incorporation.[1]

## Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The spectrum is dominated by the amine and nitro functional groups.[1] The intramolecular hydrogen bond between the  $\text{NH}_2$  and the ortho- $\text{NO}_2$  group typically shifts the NH stretches to lower frequencies and broadens them.[1]

## Functional Group Assignments

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Notes
3450 - 3350	$\nu(\text{N-H})$	Primary Amine (-NH <sub>2</sub> )	Asymmetric/Symmetric stretches.[1] Often split.[1]
1620 - 1590	$\delta(\text{N-H})$	Amine	Scissoring bending vibration.
1550 - 1510	$\nu(\text{N-O})$ asym	Nitro (-NO <sub>2</sub> )	Strong, characteristic band.[1]
1360 - 1320	$\nu(\text{N-O})$ sym	Nitro (-NO <sub>2</sub> )	Strong band.[1]
1250 - 1230	$\nu(\text{C-O})$	Aryl Ether (Ar-O-C)	Strong stretch due to methoxy group.[1]
850 - 800	$\gamma(\text{C-H})$	Aromatic C-H	Out-of-plane bending for adjacent protons (H4, H5).[1]

## Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d<sub>6</sub> (Preferred for solubility and observing exchangeable protons).[1]

### <sup>1</sup>H NMR Spectroscopy (400 MHz)

The molecule has two aromatic protons (H4 and H5) located ortho to each other.[1] This creates a classic AB spin system (two doublets).[1]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Justification
7.95 - 8.05	Doublet ( $J \approx 9.0$ Hz)	1H	H5	Deshielded by the ortho-nitro group.[1]
7.10 - 7.20	Doublet ( $J \approx 9.0$ Hz)	1H	H4	Shielded by the ortho-methoxy group.[1]
6.50 - 6.80	Broad Singlet	2H	NH <sub>2</sub>	Exchangeable.[1] Shift varies with conc./temp.[1] Deshielded by H-bonding to NO <sub>2</sub> . [1]
3.85 - 3.95	Singlet	3H	-OCH <sub>3</sub>	Characteristic methoxy resonance.[1]

#### Coupling Analysis:

- $J(\text{H4}, \text{H5}) \approx 9.0$  Hz: Typical value for ortho-coupling on a benzene ring.[1]
- NOE Effect: Irradiation of the OMe singlet (3.9 ppm) should show enhancement of the H4 doublet (7.15 ppm), confirming the regiochemistry (Methoxy is next to H4, not H5).[1][2]

### <sup>13</sup>C NMR Spectroscopy (100 MHz)

The spectrum should display 7 distinct carbon signals.

- 145.0 ppm (C-NH<sub>2</sub>): Deshielded ipso-carbon attached to nitrogen.[1]
- 148.0 ppm (C-OMe): Deshielded ipso-carbon attached to oxygen.[1]
- 135.0 ppm (C-NO<sub>2</sub>): Deshielded ipso-carbon.[1]

- 128.0 ppm (C-H, C5): Aromatic methine.[1]
- 115.0 ppm (C-H, C4): Aromatic methine (shielded by OMe).[1]
- 105.0 ppm (C-Br): Shielded ipso-carbon (Heavy atom effect).[1]
- 56.5 ppm (-OCH<sub>3</sub>): Methoxy carbon.[1]

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).[1] CDCl<sub>3</sub> may be used, but amine protons may broaden or disappear due to exchange.[2]
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove paramagnetic particulates.[1]
- Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).[1]

### Purity Assessment (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5μm, 4.6 x 150mm).[2]
- Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]
  - 0-2 min: 10% B[1]
  - 2-15 min: 10% -> 90% B
- Detection: UV at 254 nm (aromatic) and 350 nm (nitroaniline absorption).[1]
- Acceptance Criteria: Purity > 98% by area integration.

## References

- Spectroscopic Tools: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).<sup>[2]</sup><sup>[3]</sup> Spectrometric Identification of Organic Compounds. (Standard text for interpreting AB systems and substituent effects).
- Synthesis Analogies: Lemaire, M., et al. (1989).<sup>[1]</sup> Regioselective bromination of anilines.<sup>[1]</sup><sup>[2]</sup>
- Database Validation: National Institute of Standards and Technology (NIST) Chemistry WebBook.<sup>[1]</sup> (For comparing MS fragmentation of nitroanilines). <sup>[1]</sup><sup>[2]</sup>
- Chemical Properties: PubChem Compound Summary for 2-Bromo-3-nitroaniline (Analog).<sup>[1]</sup><sup>[2]</sup>

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## Sources

- 1. 2-Bromo-3-nitroaniline | C<sub>6</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>2</sub> | CID 14577494 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [[patents.google.com](https://patents.google.com)]
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